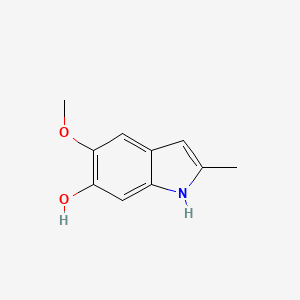

6-Hydroxy-2-methyl-5-methoxyindole

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of chemical biology and medicinal chemistry. chim.it Its structural motif is present in a wide range of biologically active natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). chim.it This prevalence in nature has inspired the development of a multitude of synthetic indole derivatives with diverse pharmacological activities.

The versatility of the indole scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery. chim.it Researchers have successfully developed indole-based compounds with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. mdpi.com The ability of the indole ring to participate in various biological interactions, including hydrogen bonding and π-stacking with protein targets, underpins its success as a pharmacophore. chim.it

Research Context of 6-Hydroxy-2-methyl-5-methoxyindole within Methoxyindole Derivatives

Methoxyindole derivatives, characterized by the presence of one or more methoxy (B1213986) groups on the indole ring, represent a significant class of compounds with enhanced biological activities. chim.it The electron-donating nature of the methoxy group can influence the reactivity and pharmacokinetic properties of the indole scaffold. chim.it

The compound this compound belongs to this important class of molecules. Its isomeric counterpart, 5-hydroxy-6-methoxyindole, and related derivatives have been investigated for their potential antioxidant, anti-inflammatory, and neuroprotective effects. ontosight.ai The synthesis of hydroxymethoxyindoles, including 6-hydroxy-5-methoxyindole and 5-hydroxy-6-methoxyindole, has been explored as they are considered precursors to eumelanin (B1172464) pigments. nih.gov

The synthesis of specific isomers like 6-hydroxy-5-methoxy-2-methyl-indole has been documented, often employing methods like the Nenitzescu reaction, which is a powerful tool for creating 5-hydroxyindoles. researchgate.net The presence of the methyl group at the 2-position, along with the hydroxy and methoxy groups on the benzene (B151609) ring, offers a unique substitution pattern that can modulate the compound's biological profile.

Overview of Advanced Research Perspectives on this compound and its Analogues

While direct and extensive research specifically on this compound is not widely published, the study of its analogues provides valuable insights into its potential research directions. For instance, derivatives of 6-methoxyindole (B132359) have been synthesized and evaluated as potent melatonin (B1676174) receptor analogues, highlighting the potential for this scaffold in neuropharmacology. nih.gov

The substitution pattern of the hydroxyl and methoxy groups is crucial for biological activity. Research on related methoxy- and hydroxy-substituted benzimidazoles, another class of heterocyclic compounds, has shown that the number and position of these functional groups strongly influence their antiproliferative and antioxidant activities. mdpi.com This suggests that a systematic investigation of the structure-activity relationship of this compound and its analogues could lead to the discovery of potent and selective therapeutic agents.

Future research could focus on the development of efficient and regioselective synthetic routes to this compound and a library of its derivatives. Subsequent biological evaluation of these compounds for various activities, such as anticancer, neuroprotective, and antioxidant effects, would be a logical progression. Advanced computational studies, including molecular docking, could further elucidate the potential biological targets and mechanisms of action of this promising scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-7-4-10(13-2)9(12)5-8(7)11-6/h3-5,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRTDKNQXMPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 6 Hydroxy 2 Methyl 5 Methoxyindole

Established Synthetic Pathways for 6-Hydroxyindole (B149900) Core Structures

The synthesis of substituted indoles, including those with hydroxy and methoxy (B1213986) groups, often relies on established and versatile methods that have been adapted over time.

Condensation Reactions Utilizing Carboxymethyl Cyclohexadienones and Amines

A catalyst-free approach for the regioselective synthesis of 6-hydroxy indoles has been developed, which involves the condensation of carboxymethyl cyclohexadienones with various amines. acs.orgnih.gov This method proceeds through an initial formation of an enamine from the condensation of the carboxymethyl group with an amine, followed by an aza-Michael addition to the cyclohexadienone ring and subsequent rearomatization to yield the 6-hydroxyindole core. researchgate.net The reaction is notable for its operational simplicity and broad substrate scope, accommodating aromatic, aliphatic, and α-chiral amines. acs.orgnih.gov

Adaptations of Classical Indole (B1671886) Syntheses (e.g., Fischer, Bischler, Hemetsberger) for Methoxyindole Derivatives

Classical indole syntheses remain fundamental in constructing the indole nucleus and have been adapted for the preparation of methoxy-substituted derivatives.

The Fischer indole synthesis is a widely used and robust method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.combyjus.com This method has been successfully applied to the synthesis of various methoxyindoles. nih.govrsc.org For instance, the reaction of p-methoxyphenylhydrazine hydrochloride with 2,3-dihydrofuran (B140613) can produce 5-methoxytryptophol, demonstrating the utility of this method for creating indoles with a methoxy group at the 5-position. rsc.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgrsc.org

The Bischler indole synthesis , also known as the Bischler–Möhlau synthesis, involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) to form a 2-aryl-indole. wikipedia.orgresearchgate.net While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility. wikipedia.org This method has been employed for the synthesis of indoles with methoxy groups at various positions. chim.it For example, the cyclization of amino ketones derived from 3,5-dimethoxyaniline (B133145) has been used to produce 2-substituted indoles. chim.it

The Hemetsberger indole synthesis provides a route to indole-2-carboxylates through the thermal decomposition of α-azidocinnamate esters. researchgate.netwikipedia.orgwikipedia.org The necessary azido (B1232118) precursors are typically prepared via a Knoevenagel condensation between an aryl aldehyde and an α-azidoacetate. researchgate.netrsc.org This method has been utilized to prepare 2-carbomethoxy-6-methoxyindole on a large scale. researchgate.net A key feature of this synthesis is that thermolysis of meta-substituted ethyl α-azido-β-arylacrylates can lead to a mixture of 5- and 7-substituted indoles. rsc.org

Novel Synthetic Approaches for Regioselective Construction of 6-Hydroxy-2-methyl-5-methoxyindole

Recent advancements in synthetic chemistry have led to the development of novel methods for the specific and controlled synthesis of polysubstituted indoles.

Catalyst-Free Methodologies for Indole Formation

As previously mentioned, a significant development in the synthesis of 6-hydroxyindoles is a catalyst-free method that relies on the condensation of carboxymethyl cyclohexadienones and amines. acs.orgnih.govresearchgate.net This reaction proceeds efficiently at room temperature and offers a high degree of regioselectivity. acs.org The process involves the formation of an enamine intermediate, which then undergoes an intramolecular aza-Michael addition followed by aromatization. researchgate.net This method is particularly valuable as it avoids the use of metal catalysts, which can be advantageous in the synthesis of compounds for biological applications due to purity considerations. acs.org

Metal-Catalyzed (e.g., Gold, Palladium) Approaches for Indole Ring Systems

Metal-catalyzed reactions have become powerful tools in the synthesis of complex heterocyclic systems, including indoles.

An efficient gold-catalyzed method for the formation of 6-hydroxy indoles from substituted alkynyl cyclohexadienones and amines has been developed. researchgate.net This one-pot reaction forms two new carbon-nitrogen bonds and provides good to excellent yields of the 6-hydroxyindole derivatives. researchgate.net The reaction demonstrates good tolerance for a range of substituted alkynyl cyclohexadienones and amines. researchgate.net

Palladium-catalyzed reactions have also been instrumental in indole synthesis. A notable example is the Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This approach supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction by allowing for the use of a wider variety of ketones through hydrazone exchange. wikipedia.org

Functionalization and Diversification of the 6-Hydroxyindole Moiety

Once the 6-hydroxyindole core is synthesized, the hydroxy group offers a versatile handle for further functionalization and diversification. This allows for the introduction of various substituents to modulate the compound's properties.

The hydroxyl group can be alkylated or acylated to introduce a variety of functional groups. For instance, the synthesis of 6-benzyloxy-5-methoxyindole-2-carboxylic acid, which can be subsequently debenzylated to yield the corresponding 6-hydroxy derivative, highlights the use of the hydroxyl group as a point for introducing protecting groups that can be removed later in the synthetic sequence. medicaljournalssweden.se

Furthermore, the indole nitrogen can also be a site for functionalization. For example, trimethylsilylation of the indole nitrogen of 6-hydroxy-5-methoxyindole-2-carboxylic acid has been reported. medicaljournalssweden.se This derivatization can be useful for analytical purposes or as a protecting group strategy in further synthetic transformations.

The reactivity of the indole ring itself allows for electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The electron-rich nature of the indole nucleus, further enhanced by the hydroxy and methoxy groups, generally directs electrophiles to the C3 position. chim.it However, the precise outcome of such reactions can be influenced by the specific reaction conditions and the nature of the electrophile.

Below is a table summarizing the synthetic approaches discussed:

| Synthetic Approach | Key Reactants | Product Type | Key Features |

| Condensation Reaction | Carboxymethyl cyclohexadienones, Amines | 6-Hydroxyindoles | Catalyst-free, Regioselective, Broad substrate scope. acs.orgnih.govresearchgate.net |

| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Methoxyindoles | Widely applicable, Requires acid catalyst. wikipedia.orgnih.govrsc.org |

| Bischler Indole Synthesis | α-Bromo-acetophenones, Anilines | 2-Arylindoles | Can be improved with modern techniques like microwave irradiation. chim.itwikipedia.org |

| Hemetsberger Indole Synthesis | α-Azidocinnamate esters | Indole-2-carboxylates | Thermal decomposition, Can produce regioisomeric mixtures. researchgate.netrsc.org |

| Gold-Catalyzed Synthesis | Alkynyl cyclohexadienones, Amines | 6-Hydroxyindoles | One-pot, Good yields. researchgate.net |

| Palladium-Catalyzed Synthesis | Aryl bromides, Hydrazones | Indoles | Buchwald modification of Fischer synthesis, Expanded scope. wikipedia.org |

Transformations of the Hydroxyl Group (e.g., Triflation)

The hydroxyl group at the C-6 position of the indole ring is a key functional handle for further chemical manipulation. One common transformation is its conversion to a triflate (trifluoromethanesulfonate) group. This is typically achieved by reacting the 6-hydroxyindole with a triflating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

The resulting 6-triflyloxyindole derivative is a highly valuable intermediate for carbon-carbon and carbon-heteroatom bond formation. The triflate group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the C-6 position.

Transition Metal-Catalyzed Coupling Reactions at Indole Positions

The electron-rich nature of the indole nucleus, further enhanced by the methoxy group, makes it amenable to various transition metal-catalyzed coupling reactions. These reactions are instrumental in elaborating the core structure of this compound.

| Coupling Reaction | Catalyst/Reagents | Position of Functionalization |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester | C-4, C-6, C-7 |

| Sonogashira Coupling | Palladium/Copper catalyst, terminal alkyne | C-4, C-7 |

| Heck Coupling | Palladium catalyst, alkene | C-4, C-7 |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | C-4, C-7 |

For instance, the Sonogashira cross-coupling of 4,7-dibromo-5,6-dimethoxyindole with alkynyl substituents has been utilized to further functionalize the indole core. chim.it This highlights the potential to introduce diverse groups at various positions on the indole ring system, starting from appropriately halogenated precursors.

Introduction and Modification of Substituents at C-2 and C-5 Positions

The C-2 methyl group and the C-5 methoxy group of the title compound also offer opportunities for synthetic modification. While direct modification of the C-2 methyl group can be challenging, its introduction is often a key step in the initial synthesis of the indole ring, for example, through a Fischer indole synthesis using a ketone precursor.

The C-5 methoxy group significantly influences the reactivity of the indole ring, directing electrophilic substitution to other positions. Demethylation to the corresponding 5-hydroxy derivative can be achieved using reagents like boron tribromide (BBr₃), providing another site for functionalization. Conversely, the synthesis often starts with a dimethoxy-substituted precursor, which can be selectively demethylated to yield the desired 6-hydroxy-5-methoxy substitution pattern.

Synthesis of Complex Indole Scaffolds and Analogues Bearing 6-Hydroxy-5-methoxy Features

The foundational this compound structure serves as a crucial building block for the construction of more elaborate and potentially bioactive molecules.

Construction of Bis-Indole Systems

Bis-indole alkaloids, compounds containing two indole units, represent a significant class of natural products with interesting biological activities. chim.it The synthesis of bis-indole systems can be approached by coupling two monomeric indole units. For instance, a domino reaction involving arylglyoxals and enamines can lead to the formation of 3,7'-bis-indole derivatives. rsc.org While not directly starting from this compound, this methodology illustrates a general strategy for constructing bis-indole frameworks that could be adapted. The synthesis of such complex molecules often involves the strategic connection of two indole moieties, which can be either identical (homodimers) or different (heterodimers). mdpi.com

Preparation of Tricyclic and Tetracyclic Furoindole Derivatives

The synthesis of furo-fused indole systems represents an important extension of the indole scaffold. A common strategy involves the nucleophilic substitution of a hydroxyindole derivative with an α-haloketone, followed by an intramolecular cyclization. mdpi.com

For example, methyl 6-hydroxy-5-methoxyindole-2-carboxylate can be reacted with chloroacetone (B47974) in the presence of a base like potassium carbonate to yield an intermediate ether, which is then cyclized to form a tricyclic furo[3,2-e]indole. mdpi.com This approach has been successfully applied to generate both tricyclic and tetracyclic furoindole derivatives. mdpi.com

| Starting Material | Reagent | Product Type |

| Methyl 6-hydroxy-5-methoxyindole-2-carboxylate | Chloroacetone, K₂CO₃ | Tricyclic Furoindole |

| Methyl 4,6-dihydroxyindole-2-carboxylate | Chloroacetone (2 equiv.), K₂CO₃ | Tetracyclic Furoindole |

Hybrid Molecular Architectures Incorporating Indole Moieties (e.g., Hydrazones)

The versatile reactivity of the indole nucleus allows for its incorporation into hybrid molecular structures, such as hydrazones. Hydrazone derivatives of indole-2-carboxylic acids have been synthesized and investigated for their potential neuropharmacological properties. mdpi.com

The general synthesis of such hybrids involves the initial conversion of an indole-2-carboxylic acid ester to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate. mdpi.comresearchgate.net This hydrazide is then condensed with a suitable aldehyde or ketone to form the final hydrazone derivative. mdpi.comresearchgate.netmdpi.com For instance, 5-methoxyindole-2-carboxylic acid hydrazide can be reacted with various substituted benzaldehydes to produce a library of hydrazone compounds. mdpi.com This modular approach allows for the systematic variation of the substituent on the aldehyde component, enabling the exploration of structure-activity relationships.

Advanced Structural Characterization and Spectroscopic Analysis in Research

Solid-State Structural Elucidation via X-ray Diffraction

Analysis of Crystal Structures and Polymorphism of Indole (B1671886) Derivatives

The crystal structures of indole derivatives are of significant interest due to their prevalence in biologically active molecules. Studies on related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), reveal the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org For instance, one polymorph of MI2CA crystallizes in the monoclinic system with the space group P21/c. acs.org In this form, the molecules arrange into cyclic dimers. acs.org Another polymorph of the same compound crystallizes in the C2/c space group, forming ribbons of molecular chains. acs.org The existence of polymorphism in related indole derivatives suggests that 6-Hydroxy-2-methyl-5-methoxyindole could also exhibit different crystalline forms depending on the crystallization conditions. The specific crystal system and space group for this compound would require dedicated experimental investigation.

A study on Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin reported two polymorphic forms: one with a planar geometry in a monoclinic system and another with a nonplanar geometry in a tetragonal system. acs.orgacs.org This highlights how different crystal packing can lead to distinct molecular conformations. acs.orgacs.org

Crystallographic data for a related compound, 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one, shows it crystallizes in the monoclinic P21/c space group. researchgate.net

Table 1: Crystallographic Data for a Related Indole Derivative

| Parameter | 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) acs.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

This table presents data for a related indole derivative to illustrate typical crystallographic parameters.

Investigation of Intermolecular Interactions: Hydrogen Bonding, C-H···O Contacts, and π-π Stacking

The solid-state architecture of indole derivatives is significantly influenced by a variety of non-covalent interactions. These interactions play a crucial role in the stability and packing of the crystal lattice.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) in this compound makes it a prime candidate for forming strong hydrogen bonds. In the crystal structure of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, cyclic dimers are formed through strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. acs.org Additionally, N-H···O interactions are observed between the indole NH group and the methoxy (B1213986) group of a neighboring molecule. acs.org Similar N-H···O hydrogen bonds are found in other indole derivatives, forming inversion dimers. nih.gov In amorphous indomethacin (B1671933), which also contains an indole ring, a variety of hydrogen bonds are observed, primarily involving the carboxylic acid group as a donor and the amide carbonyl, methoxy, and carboxylic acid groups as acceptors. mdpi.com

π-π Stacking: The aromatic nature of the indole ring system facilitates π-π stacking interactions, which are common in the crystal structures of such compounds. mdpi.commdpi.com These interactions involve the parallel or near-parallel arrangement of the aromatic rings of adjacent molecules. researchgate.net The strength and geometry of these interactions can be influenced by the substituents on the indole ring. mdpi.com In some indole derivatives, these π-π stacking interactions, along with hydrogen bonds, lead to the formation of complex three-dimensional networks. nih.gov The distance between the stacked rings is a key parameter in characterizing these interactions. researchgate.net

Table 2: Intermolecular Interactions in Related Indole Derivatives

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Formation of cyclic dimers via O-H···O bonds and chains via N-H···O interactions. acs.org |

| C-H···O Contacts | Weak interactions that contribute to the stability of the crystal lattice. acs.org |

| π-π Stacking | Parallel or near-parallel stacking of indole rings, influencing the packing arrangement. nih.govresearchgate.net |

This table summarizes common intermolecular interactions observed in the crystal structures of indole derivatives.

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis (Infrared, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The vibrational frequencies are sensitive to the molecular structure, conformation, and intermolecular interactions.

The IR and Raman spectra of indole and its derivatives have been extensively studied. montclair.eduuq.edu.au For 5-methoxy-1H-indole-2-carboxylic acid, the IR spectrum shows a very strong band at 1676 cm⁻¹, which is assigned to the C=O stretching vibration of the carboxylic acid group. usda.gov The N-H stretching vibration in indole typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The presence of hydrogen bonding in the solid state can cause this band to broaden and shift to lower frequencies. The O-H stretching vibration of the hydroxyl group in this compound would also be expected in the high-frequency region of the IR spectrum, and its position and shape would be indicative of its involvement in hydrogen bonding.

In a study of 2-methyl derivatives, scissoring vibrations of the CH₂ group are typically observed in the 1528-1589 cm⁻¹ range in the Raman spectrum. mdpi.com The stretching mode of the C-O bond in a hydroxyl group appears as a mid-range band in the Raman spectrum at around 1267 cm⁻¹. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Related Indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3400-3500 | montclair.edu |

| C=O (Carboxylic Acid) | Stretching | ~1676 | usda.gov |

| C-O (Hydroxyl) | Stretching | ~1267 | mdpi.com |

This table provides representative vibrational frequencies for functional groups found in indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For indole derivatives, the chemical shifts of the protons and carbons are well-documented. journals.co.zaacs.orgmdpi.comresearchgate.net For 5-methoxy-2-methylindole (B121554), a related compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons. chemicalbook.com The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. chemicalbook.com

In the ¹³C NMR spectrum of indole derivatives, the carbon atoms of the aromatic rings resonate in the range of approximately 100-140 ppm. acs.org The presence of the electron-donating methoxy and hydroxyl groups on the benzene (B151609) portion of the this compound molecule would influence the chemical shifts of the adjacent carbon atoms. The methyl group at the C2 position would also have a characteristic chemical shift.

Table 4: Predicted ¹H NMR Chemical Shifts for a Related Indole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH | ~7.67 | br s |

| Aromatic CH | 6.7-7.1 | m |

| Methoxy (OCH₃) | ~3.82 | s |

Data based on 5-methoxy-2-methylindole. chemicalbook.com This table illustrates expected chemical shifts for protons in a similar chemical environment.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. In high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition. The fragmentation of indole alkaloids often follows characteristic pathways that can help in their identification. usda.govnih.govnotulaebotanicae.ro

A study on 6-hydroxy-5-methoxyindole-2-carboxylic acid, a closely related compound, utilized gas chromatography-mass spectrometry (GC-MS) for its identification. medicaljournalssweden.se After derivatization, the mass spectrum showed a molecular ion that was consistent with the expected structure. medicaljournalssweden.se The fragmentation pattern also provided confirmatory evidence for the presence of the indole core and the substituents. medicaljournalssweden.se Common fragmentation pathways for indole alkaloids can involve the cleavage of the rings or the loss of substituents. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin |

| 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one |

| Indomethacin |

| 5-methoxy-2-methylindole |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of 6-Hydroxy-2-methyl-5-methoxyindole, DFT calculations can elucidate its fundamental chemical and physical properties. While specific DFT studies exclusively focused on this compound are not extensively available in the reviewed literature, the principles and expected outcomes can be described based on studies of analogous indole (B1671886) derivatives and other complex organic molecules researchgate.netaimspress.comresearchgate.net.

DFT calculations are instrumental in determining the optimized molecular geometry of a compound, which corresponds to its most stable three-dimensional shape. This process involves minimizing the energy of the molecule with respect to the positions of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles researchgate.net. For this compound, this would define the planarity of the indole ring and the spatial orientation of its hydroxyl, methyl, and methoxy (B1213986) substituents.

Furthermore, these calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. This analysis helps in the structural confirmation of the molecule by assigning specific vibrational modes to observed spectral peaks materialsciencejournal.org.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 |

| N-H (indole) | Stretching | 3300-3500 |

| C-H (aromatic/methyl) | Stretching | 2850-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-O (methoxy/hydroxyl) | Stretching | 1000-1300 |

This table represents typical vibrational frequency ranges for the functional groups present in this compound. Precise values would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor aimspress.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.net.

For an electron-rich molecule like this compound, the HOMO is expected to be distributed over the indole ring system, while the LUMO would also be located on the aromatic structure. The energy of these orbitals and their gap dictates the molecule's ability to participate in charge-transfer interactions, which is fundamental to its potential role as a ligand for biological receptors aimspress.comresearchgate.net. DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the orbitals.

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (Energy Gap) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

This table describes the significance of Frontier Molecular Orbital parameters that are calculated using DFT.

Molecules with rotatable single bonds, such as the C-O bond of the methoxy group in this compound, can exist in different spatial arrangements or conformations. A conformational analysis using DFT can map the potential energy surface as a function of bond rotation. This allows for the identification of the most stable conformer (the global energy minimum) and other low-energy conformers. Understanding the conformational landscape is vital, as the specific shape of a molecule often determines its ability to fit into the binding site of a biological receptor.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (like an indole derivative) interacts with a target protein, such as a receptor. These methods are essential in drug discovery and toxicology for predicting binding affinity and understanding the mechanism of action at a molecular level nih.gov.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is a known target for various indole derivatives nih.govnih.gov. Molecular docking studies on related methylated and methoxylated indoles have been performed to understand their interaction with the human AhR. These studies computationally place the ligand into the receptor's binding pocket to find the most favorable binding orientation and estimate the strength of the interaction nih.gov.

Research has identified key amino acid residues within the AhR ligand-binding domain that are crucial for these interactions. While specific docking studies for this compound are not detailed in the available literature, studies on similar indoles reveal the binding pocket is lined by residues such as His291, Phe295, Gln383, and Leu353 nih.gov. The hydroxyl and methoxy groups of this compound would be expected to form specific hydrogen bonds and other interactions with these residues, determining its binding mode and affinity.

| Amino Acid Residue in Human AhR | Potential Interaction Type |

|---|---|

| His291, Gln383, Ser364 | Hydrogen Bonding |

| Phe295, Phe324, Phe351 | π-π Stacking with Indole Ring |

| Leu353, Met348 | Hydrophobic Interactions |

This table lists key amino acid residues in the Aryl Hydrocarbon Receptor (AhR) binding pocket and their potential roles in interacting with indole-based ligands, based on published docking studies of related compounds. nih.gov It provides a framework for predicting the binding of this compound.

An important aspect of ligand-receptor interaction, especially concerning microbial metabolites, is the potential for combined or synergistic effects. Computational studies have explored how multiple indole ligands might interact with the AhR simultaneously. Binding pocket analysis has revealed that it is possible for more than one indole molecule, such as 4-methylindole (B103444) and 7-methoxyindole (B1360046), to bind within the AhR pocket at the same time nih.gov. This co-occupation can lead to synergistic interactions, where the combined effect on receptor activation is greater than the sum of the individual effects. This phenomenon is critical for understanding the biological impact of complex mixtures of indole derivatives that are often found in biological systems nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties. nih.gov These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. For a molecule like this compound, QSAR studies can be instrumental in predicting its potential biological activities by analyzing the contributions of its distinct structural features.

The development of a QSAR model for derivatives of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. They are broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electron-donating nature of the hydroxyl (-OH) and methoxy (-OCH3) groups significantly influences the electron density of the indole ring. chemrxiv.org

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area, as well as specific steric parameters for substituents, are crucial. The methyl group (-CH3) at the 2-position contributes to the steric profile of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is a common hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR study on a series of analogs of this compound, where the substituents on the indole ring are varied, might yield a model represented by an equation. The goal of such a study would be to understand how modifications to the core structure affect a specific biological activity.

To illustrate, consider a hypothetical dataset for a series of this compound derivatives tested for a particular biological activity. A QSAR model could be generated to relate this activity to calculated molecular descriptors.

Hypothetical QSAR Data for this compound Derivatives

This table is for illustrative purposes to demonstrate the concept of QSAR modeling.

| Compound ID | R1-Substituent | LogP (Hydrophobicity) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| 1 | -H | 2.1 | 2.5 | 10.5 |

| 2 | -Cl | 2.8 | 3.1 | 5.2 |

| 3 | -F | 2.3 | 3.0 | 8.1 |

| 4 | -Br | 3.0 | 3.2 | 4.8 |

| 5 | -CH3 | 2.6 | 2.4 | 9.0 |

Based on such data, a QSAR equation could be derived, for instance:

pIC50 = -0.8 * LogP + 0.5 * Dipole Moment + C

This equation would suggest that lower hydrophobicity and higher dipole moment are favorable for the biological activity in this hypothetical series. Such models, once validated, can be powerful tools for the predictive design of novel and more potent molecules based on the this compound scaffold. nih.govmdpi.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. fiveable.mewikipedia.org For this compound, computational methods such as Density Functional Theory (DFT) can be used to elucidate the pathways of its characteristic reactions, such as electrophilic aromatic substitution. chemrxiv.orgic.ac.uk

The indole ring is electron-rich and generally undergoes electrophilic substitution, with the C3 position being the most reactive site. ic.ac.uk The presence of the hydroxyl and methoxy groups on the benzene (B151609) portion of this compound further activates the ring towards electrophilic attack. DFT calculations can model the reaction pathway by determining the geometries and energies of the reactants, intermediates, transition states, and products. nih.govresearchgate.net

A key aspect of these studies is the analysis of the transition state, which represents the highest energy point along the reaction coordinate. fiveable.mewikipedia.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. wikipedia.org By comparing the activation energies for substitution at different positions on the indole ring, the regioselectivity of the reaction can be predicted.

For this compound, computational studies could investigate various electrophilic substitution reactions. For example, in a halogenation reaction, DFT calculations could model the attack of an electrophile like Br+ at different positions of the indole nucleus. The calculations would likely confirm that substitution at the C4 or C7 positions, which are ortho and para to the powerful electron-donating hydroxyl and methoxy groups, would be energetically favorable.

Hypothetical Activation Energies for Electrophilic Bromination of this compound

This table is for illustrative purposes to demonstrate the application of computational studies to reaction mechanisms. The values are not based on actual experimental or calculated data for this specific molecule.

| Position of Substitution | Relative Activation Energy (kcal/mol) |

| C3 | 18.5 |

| C4 | 15.2 |

| C7 | 16.1 |

In this hypothetical scenario, the lower activation energy for substitution at the C4 position suggests that this would be the major product, a prediction that stems directly from the computational analysis of the reaction's transition states. Such studies are invaluable for understanding and predicting the chemical behavior of complex organic molecules like this compound. acs.org

Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level

Enzyme Modulation and Inhibition Mechanisms of Indole (B1671886) Derivatives

The ability of indole derivatives to modulate the activity of various enzymes is a cornerstone of their therapeutic potential. This section explores the specific interactions of these compounds with myeloperoxidase, histone deacetylases, and mitochondrial dihydrolipoamide (B1198117) dehydrogenase.

Myeloperoxidase (MPO) Inhibition and Related Anti-inflammatory Pathways

Myeloperoxidase (MPO) is a key enzyme found in neutrophils that plays a critical role in the innate immune response by producing hypochlorous acid (HOCl), a potent antimicrobial agent. nih.gov However, excessive MPO activity can lead to tissue damage and is implicated in various inflammatory diseases. nih.govdrugbank.com

Indole derivatives have emerged as potent inhibitors of MPO. nih.govnih.govresearchgate.net Studies have shown that microbiota-derived indole metabolites can inhibit the chlorinating activity of MPO at physiologically relevant concentrations. nih.gov This inhibition helps to diminish bystander tissue damage during inflammation. nih.govnih.gov The mechanism of inhibition appears to involve direct binding of the indole molecule to the enzyme, thereby blocking its catalytic activity. nih.govresearchgate.net

Specifically, 5-methoxyindole (B15748) metabolites of tryptophan have been identified as valuable lead compounds for the development of new anti-inflammatory drugs. nih.gov These compounds can suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and inhibit the production of pro-inflammatory mediators. nih.gov The anti-inflammatory effects of some indole derivatives have been shown to be comparable to standard drugs like indomethacin (B1671933) in animal models of inflammation. njppp.com

The development of novel indole-based pharmacophores for the irreversible inhibition of MPO highlights the therapeutic potential of targeting this enzyme. drugbank.com Some of these synthetic indole derivatives have demonstrated high potency, with inhibitory concentrations in the nanomolar range. researchgate.net

Table 1: Inhibition of Myeloperoxidase (MPO) by Indole Derivatives

| Compound/Class | Finding | Reference |

| Indole Metabolites | Inhibit MPO chlorinating activity at physiologic concentrations. | nih.gov |

| Indole-based Molecules | Can potently inhibit MPO. | researchgate.net |

| 5-Methoxyindole Metabolites | Suppress COX-2 expression and act as anti-inflammatory agents. | nih.gov |

| Synthetic Indole-Pyrazole Series | Act as irreversible mechanism-based inhibitors of MPO. | drugbank.com |

Histone Deacetylase (HDAC) Modulation by Furoindole Analogues

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.gov Dysregulation of HDAC activity is associated with various diseases, including cancer and inflammatory conditions. nih.govnih.gov

HDAC inhibitors have shown promise as therapeutic agents by restoring the balance of histone acetylation. nih.govnih.gov While direct studies on 6-Hydroxy-2-methyl-5-methoxyindole's effect on HDACs are limited, research on related indole-containing compounds and their analogues provides insight into this area. For instance, some HDAC inhibitors are derived from 4-(aminomethyl)-N-hydroxybenzamide, which can be constrained into heterocyclic analogues like tetrahydroisoquinolines to enhance selectivity for specific HDAC isoforms, such as HDAC6. researchgate.net

The modulation of HDACs by inhibitors can have significant anti-inflammatory effects. nih.gov For example, HDAC inhibitors have been shown to suppress the polarization of pro-inflammatory T helper 17 (Th17) cells and enhance the generation of regulatory T cells. nih.gov This is achieved, in part, by down-regulating the interleukin-6 receptor (IL-6R) and inhibiting the IL-6/STAT3 signaling pathway. nih.gov Furthermore, HDAC inhibitors have been found to produce analgesic effects in models of inflammatory pain by up-regulating the expression of metabotropic glutamate (B1630785) 2 (mGlu2) receptors. nih.gov

Effects on Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH)

Dihydrolipoamide dehydrogenase (DLDH) is a critical mitochondrial enzyme that functions as the E3 component of several important enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. nih.govwikipedia.org It plays a vital role in cellular energy metabolism. wikipedia.org

Certain indole derivatives have been shown to target and inhibit DLDH. One such compound, 5-methoxyindole-2-carboxylic acid (MICA), has been studied for its neuroprotective effects, which are thought to be mediated, at least in part, through the inhibition of DLDH. nih.govnih.gov Inhibition of DLDH by MICA can lead to the activation of the Nrf2 signaling pathway, which upregulates antioxidant enzymes. nih.gov

A direct consequence of DLDH inhibition is the accumulation of dihydrolipoamide, which possesses strong antioxidant properties due to its two free sulfhydryl groups. nih.gov This accumulation may enhance the cell's capacity to neutralize reactive oxygen species. nih.gov Interestingly, studies in mice have shown that a 50% reduction in DLDH activity does not result in any disease phenotypes, suggesting that partial inhibition of this enzyme could be a viable therapeutic strategy. nih.gov

Receptor Interaction and Signal Transduction Pathway Modulation

In addition to direct enzyme inhibition, indole derivatives can exert their biological effects by interacting with specific cellular receptors and modulating downstream signal transduction pathways.

Aryl Hydrocarbon Receptor (AhR) Agonism and Antagonism by Methoxyindoles

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating the expression of genes involved in xenobiotic metabolism, as well as in various physiological processes like immune response and cell cycle control. nih.gov

A study examining 22 different methylated and methoxylated indoles revealed that these compounds can act as either agonists or antagonists of the human AhR. nih.govnih.govresearchgate.net The specific activity (agonist or antagonist) and its potency were found to be highly dependent on the chemical structure of the indole derivative. nih.govnih.gov

Among the tested compounds, some methoxyindoles were identified as effective AhR agonists. For instance, 7-methoxyindole (B1360046) (7-MeO-indole) displayed a relative efficacy of 80% compared to the prototypical AhR ligand, TCDD. nih.govnih.gov Agonistic activity involves the binding of the ligand to the AhR, leading to its nuclear translocation and the subsequent activation of target gene transcription, such as CYP1A1. nih.govnih.gov Conversely, other indole derivatives, like 3-methylindole, acted as AhR antagonists. nih.govnih.gov Molecular modeling suggests that both agonists and antagonists likely bind to the same pocket on the AhR but in different modes that determine their functional outcome. nih.govresearchgate.net

Table 2: Aryl Hydrocarbon Receptor (AhR) Activity of Methoxyindoles

| Compound | Activity | IC50/EC50/Efficacy | Reference |

| 7-MeO-indole | Agonist | 80% EMAX relative to 5 nM dioxin | nih.govnih.gov |

| 4-Me-indole | Agonist | 134% EMAX relative to 5 nM dioxin | nih.govnih.gov |

| 3-Me-indole | Antagonist | IC50; 19 μM | nih.govnih.gov |

Modulation of PI3K/Akt/mTOR Signaling Pathways by Related Indole Derivatives

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.combio-connect.nl The dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory skin conditions. nih.govmdpi.com

Indole compounds, particularly indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to modulate the PI3K/Akt/mTOR pathway. nih.govnih.gov These compounds can inhibit the phosphorylation and activation of Akt, a central kinase in this pathway. nih.gov By doing so, they can interfere with the downstream signaling that promotes cell growth and survival. nih.govyoutube.com

The inhibition of the PI3K/Akt/mTOR pathway by indole derivatives can also impact downstream effectors like the transcription factor NF-κB. nih.govnih.gov This modulation can contribute to the anti-inflammatory and anti-cancer properties of these compounds. nih.govmdpi.com The PI3K/Akt/mTOR pathway is a key regulator of immune responses, and its dysregulation is observed in inflammatory skin diseases like psoriasis. mdpi.comnih.gov Therefore, indole derivatives that can modulate this pathway hold therapeutic potential for such conditions. nih.gov

Adenosine (B11128) Receptor (AR) Activity Profiling of Indole-Derived Ligands

While direct studies on the adenosine receptor (AR) activity of this compound are not extensively documented, research on related indole compounds provides valuable insights. The structurally similar compound, 6-hydroxymelatonin (B16111) (6-OHM), a major active metabolite of melatonin (B1676174), is a known full agonist of the MT1 and MT2 melatonin receptors. wikipedia.org The interplay between melatonin and adenosine systems is highlighted by findings that adenosine analogs can stimulate melatonin secretion in cultured chicken pineal cells, an effect mediated through A2 receptors. nih.gov This suggests a potential, albeit indirect, relationship between methoxyindole compounds and the adenosine signaling pathway.

The broader class of indole derivatives has been investigated for AR activity. For instance, certain xanthine (B1682287) derivatives, which are classic AR antagonists, have been modified with indole-like structures to enhance their affinity and selectivity for different AR subtypes. nih.gov However, specific binding affinity data for this compound at adenosine receptors remains an area for future investigation.

Antioxidant and Radical Scavenging Properties and Mechanisms

The antioxidant potential of this compound is a key area of scientific interest, attributable to the electron-donating properties of the hydroxyl and methoxy (B1213986) groups on the indole ring.

Direct Scavenging of Reactive Oxygen Species (ROS)

The structural features of this compound suggest a significant capacity for direct scavenging of reactive oxygen species (ROS). The related compound, 6-hydroxymelatonin, is a potent antioxidant, and its protective effects are largely attributed to its ability to scavenge free radicals. wikipedia.org Studies have shown that melatonin and its metabolites, including 6-OHM, can reduce oxidative DNA damage induced by Fenton reagents. This scavenging activity is crucial in protecting cells from oxidative damage, such as that caused by ultraviolet (UV) radiation. wikipedia.org

| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Morus alba Stem Bark Extract | DPPH Radical Scavenging | 37.75 | nih.gov |

| Morus alba Root Bark Extract | DPPH Radical Scavenging | 40.20 | nih.gov |

| Morus alba Stem Bark Extract | Hydroxyl Radical Scavenging | 58.90 | nih.gov |

| Morus alba Root Bark Extract | Hydroxyl Radical Scavenging | 102.03 | nih.gov |

Modulation of Iron-Induced Oxidative Damage in Biological Systems

The interaction of this compound with metal ions like iron is complex, exhibiting both protective and potentially pro-oxidant effects. On one hand, its antioxidant properties can mitigate iron-induced oxidative damage. The related compound, 6-hydroxymelatonin, has been shown to effectively reduce lipid peroxidation induced by potassium cyanide (KCN), a process often mediated by oxidative stress. targetmol.com

On the other hand, in the presence of transition metals such as copper(II), 6-hydroxymelatonin can induce oxidative DNA damage. nih.gov This occurs through a redox cycle that generates reactive oxygen species, leading to the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov This dual role suggests that the biological effect of this compound in the context of metal-induced oxidative stress is dependent on the specific cellular environment. The potential for indole derivatives to act as iron chelators is also an area of active research, with some tris-indole derivatives being synthesized for this purpose. nih.govmdpi.com

Cellular Impact and Preclinical Model Studies

The influence of this compound extends to cellular processes such as cell cycle progression and developmental biology, as suggested by studies on related compounds.

Investigation of Cell Cycle Progression Effects of Indole Compounds

While direct studies on this compound are limited, research on melatonin and other indole derivatives indicates a potential role in regulating cell cycle progression. Melatonin has been shown to induce G1 and G2/M phase arrest in human osteoblastic cells. uthscsa.edu Given that 6-hydroxymelatonin is a primary metabolite of melatonin, it may share these cytostatic properties.

Other indole derivatives have demonstrated the ability to arrest the cell cycle at various checkpoints. For instance, certain novel 5-bromoindole-2-carboxylic acid derivatives have been shown to arrest cancer cells in the G2/M phase. researchgate.net Similarly, lithocholic acid hydroxyamide can induce G0/G1 arrest by destabilizing cyclin D1. nih.gov These findings suggest that the indole scaffold is a promising backbone for the development of compounds that can modulate cell cycle progression.

| Indole Derivative Class | Cell Cycle Phase Arrest | Reference |

|---|---|---|

| Melatonin | G1 and G2/M | uthscsa.edu |

| 5-Bromoindole-2-Carboxylic Acid Derivatives | G2/M | researchgate.net |

| Lithocholic Acid Hydroxyamide | G0/G1 | nih.gov |

Studies in Developmental Biology Model Systems (e.g., Cnidarian Metamorphosis Induction)

One of the most compelling lines of evidence for the biological activity of compounds structurally related to this compound comes from studies on cnidarian metamorphosis. Research has shown that 5-methoxy-2-methylindole (B121554), which lacks the 6-hydroxy group, is a potent inducer of metamorphosis in a wide range of jellyfish species. nih.govresearchgate.net This compound has been found to reliably trigger the transition from the polyp to the medusa stage in various Discomedusae and even in a cubozoan species at low concentrations. nih.gov

The effectiveness of 5-methoxy-2-methylindole in inducing strobilation (a form of asexual reproduction leading to medusae) has been demonstrated to be more potent than other inducers like indomethacin. researchgate.net These findings strongly suggest that the methoxyindole scaffold plays a crucial role in the signaling pathways that govern developmental transitions in these marine organisms.

| Species | Compound | Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| Aurelia aurita (Moon Jellyfish) | 5-methoxy-2-methylindole | Induces metamorphosis | Not specified | nih.govresearchgate.net |

| Carybdea sp. (Cubozoan) | 5-methoxy-2-methylindole | Induces healthy metamorphosis | 5 µM | nih.gov |

| Cassiopea andromeda | 5-methoxy-2-methylindole | Induces strobilation | More effective than indomethacin | researchgate.net |

| Linuche sp. (Coronate) | 5-methoxy-2-methylindole | Does not induce metamorphosis | Not applicable | nih.gov |

In Vitro Assessment of Oxidative Stress Mitigation in Cell Lines

Currently, there is a notable absence of published scientific literature detailing the in vitro assessment of this compound for its potential to mitigate oxidative stress in cell lines. Extensive searches of scientific databases have not yielded specific studies that investigate the direct effects of this compound on cellular models of oxidative stress.

While research exists on the antioxidant properties of the broader class of indole derivatives, specific data on this compound's efficacy in protecting cells from oxidative damage is not available. Studies on related compounds, such as other hydroxylated and methoxylated indoles, have explored their capacity to scavenge free radicals in chemical assays. nih.govnih.govresearchgate.net For instance, the presence of hydroxyl and methoxy groups on an aromatic ring is known to influence antioxidant activity, a principle that applies to phenolic compounds in general. nih.gov The indole nucleus itself is recognized as a scaffold that can contribute to antioxidant effects. tandfonline.comingentaconnect.com

However, without specific experimental data from cell-based assays, it is not possible to provide detailed research findings or construct data tables on the performance of this compound in mitigating oxidative stress within a cellular context. Commonly used in vitro models to assess such activity would typically involve exposing cell lines, such as human neuroblastoma (SH-SY5Y) or others, to an oxidative stressor like hydrogen peroxide (H₂O₂) or other reactive oxygen species (ROS) generating agents. The protective effect of a test compound would then be quantified by measuring various parameters, including cell viability, intracellular ROS levels, and markers of lipid peroxidation or DNA damage.

Future research is required to explore the potential of this compound in this area. Such studies would be crucial to determine if its structural features translate into a tangible protective effect against oxidative stress at the cellular level.

Structure Activity Relationship Sar Investigations and Lead Optimization in Indole Research

Impact of Positional Isomerism and Substituent Modifications on Biological Activity

The biological activity of indole (B1671886) derivatives is highly sensitive to the nature and position of substituents on the indole ring. Even minor changes, such as shifting a functional group to an adjacent position (positional isomerism) or altering a substituent, can lead to dramatic shifts in pharmacological effects, including changes in binding affinity, efficacy, and target selectivity.

The position of the methoxy (B1213986) group on the indole nucleus is a critical determinant of activity. In research on melatonin (B1676174) analogues, shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position, combined with moving the ethylamido side chain to the N-1 position, resulted in compounds with affinity and agonist activity similar to melatonin itself at the melatonin receptor. nih.gov Further optimization at the C-2 position with substituents like bromo, phenyl, or methoxycarbonyl significantly enhanced binding affinity into the picomolar range. nih.gov This demonstrates that the interplay between substituents at different positions is crucial for potency.

Similarly, the presence and location of hydroxyl (-OH) and methoxy (-OCH3) groups are vital. These groups can act as hydrogen bond donors and acceptors, influencing how the molecule interacts with its biological target. mdpi.com Research on 6-Hydroxy-5-methoxyindole, a positional isomer of the titular compound, has highlighted its potential antioxidant and anti-inflammatory effects, suggesting that this specific substitution pattern is key to these activities. ontosight.ai In a different heterocyclic system, benzofurans, a 6-hydroxy-4-methoxy substitution pattern was found to be a potent scaffold for inhibiting MAP kinase-interacting kinases (Mnks). nih.gov

Systematic modifications are used to probe the SAR. For instance, in the development of activators for the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), an undecorated indole scaffold was used as a starting point. acs.org The addition of a methyl group at the N-1 position or the C-3 position was found to retain or slightly improve activity, illustrating how even small lipophilic additions can be tolerated and fine-tune the compound's effect. acs.org Conversely, removing the C-6 methoxy group in certain indole series while introducing other groups can switch the compound's activity from a full agonist to a partial agonist or even an antagonist. nih.gov

The following table summarizes the impact of substituent modifications on the biological activity of various indole derivatives.

| Compound Series | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Melatonin Analogues | Shift of -OCH3 from C-5 to C-6 and side chain to N-1 | Maintained melatonin receptor affinity and full agonist activity. | nih.gov |

| N-1 Acetamido-6-methoxyindoles | Introduction of Br, Phenyl, or COOCH3 at C-2 | Significantly enhanced receptor affinity (pM range) and improved agonist activity. | nih.gov |

| N-1 Acetamidoindoles | Removal of C-6 methoxy group and addition of N-alicyclic group | Switched activity to partial agonist or antagonist. | nih.gov |

| Indole-based SERCA2a Modulators | Methylation at N-1 or C-3 position of the indole core | Retained or modestly improved ATPase activation. | acs.org |

Role of Stereochemistry in Target Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the potency and selectivity of a drug. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereospecificity, meaning they interact differently with different stereoisomers of a drug molecule.

A clear illustration of this principle is found in the study of a compound designed to have both vasodilator and beta-adrenergic antagonist activities. nih.gov The molecule, which features two asymmetric centers, can exist as four distinct stereoisomers. When these isomers were synthesized and tested individually, they displayed markedly different pharmacological profiles. The isomer with the (RA,SB) configuration showed the most favorable balance of both desired activities. nih.gov In contrast, the other three isomers exhibited reduced activity as either vasodilators or beta-blockers, demonstrating that the specific 3D orientation of the functional groups is critical for interacting effectively with both biological targets. nih.gov This highlights that a racemic mixture (an equal mixture of stereoisomers) of a drug may contain isomers that are less active, inactive, or even contribute to off-target effects.

| Stereoisomer | Vasodilator Activity | Beta-Adrenergic Antagonist Activity | Overall Profile |

|---|---|---|---|

| (RA,SB) Isomer 3a | Active | Active | Slightly better than the complete mixture. |

| Other three isomers | Reduced | Reduced | Reduced overall activity. |

Data derived from a study on a pyridazinone derivative with two chiral centers, illustrating the principle of stereoselectivity. nih.gov

Pharmacophore Elucidation: Identification of Essential Structural Motifs for Desired Activity

A pharmacophore is an abstract representation of the essential structural and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. Elucidating the pharmacophore is a key step in drug discovery, as it provides a blueprint for designing new molecules with desired activity.

For many biologically active indole derivatives, the pharmacophore consists of several key motifs:

The Indole Scaffold : The bicyclic indole ring system itself is a foundational element, providing a rigid framework and specific electronic properties that allow it to fit into binding pockets and engage in pi-stacking interactions. nih.govresearchgate.net

Hydrogen Bonding Features : The N-H group of the indole ring can act as a hydrogen bond donor. Hydroxyl (-OH) groups, such as the one at the C-6 position in 6-hydroxy-2-methyl-5-methoxyindole, are also potent hydrogen bond donors and acceptors. These interactions are often critical for anchoring the molecule to its target.

The Methoxy Group : The position of the methoxy (-OCH3) group is crucial. In melatonin and its derivatives, the 5-methoxy group is considered vital for its antioxidant properties. mdpi.com In other contexts, this group can influence receptor selectivity and binding affinity through electronic and steric effects.

Substituents at C-2 and C-3 : The presence and nature of substituents at the C-2 and C-3 positions of the pyrrole (B145914) ring can fine-tune activity. For example, in tryptamines like 5-methoxytryptamine (B125070) (5-MeO-T), the ethylamine (B1201723) side chain at C-3 is essential for its potent activity as a serotonin (B10506) receptor agonist. wikipedia.org The C-2 methyl group in the titular compound likely influences the molecule's conformation and lipophilicity.

The combination of a 6-hydroxy and 5-methoxy substitution pattern on the indole ring creates a specific pharmacophore that suggests potential for antioxidant or anti-inflammatory activity, given the known roles of these functional groups in scavenging reactive oxygen species. mdpi.comontosight.ai

Rational Design Principles for Enhancing Target Interaction and Selectivity

Rational drug design utilizes the knowledge gained from SAR, stereochemistry, and pharmacophore modeling to create new molecules with improved therapeutic properties. nih.govresearchgate.net This approach is more efficient than traditional screening methods as it focuses on making targeted, intelligent modifications to a lead compound.

Key principles of rational design in the context of indole research include:

Structure-Based Design : When the 3D structure of the biological target is known, researchers can use computational docking to predict how a molecule like this compound will bind. This allows for the design of modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or remove unfavorable steric clashes, thereby increasing potency and selectivity.

Pharmacophore-Guided Design : Using the identified pharmacophore as a template, new scaffolds can be designed that maintain the essential features while having different core structures, potentially leading to improved properties like better bioavailability or reduced toxicity.

Bioisosteric Replacement : This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). For example, a hydroxyl group could be replaced with a thiol or an amino group to probe the importance of hydrogen bonding or to alter the molecule's pKa. This can lead to enhanced selectivity or improved metabolic stability.

Multi-Target Directed Ligands (MTDLs) : For complex diseases like neurodegenerative disorders or cancer, designing a single molecule that can interact with multiple targets is a promising rational approach. nih.gov The indole scaffold is particularly well-suited for developing MTDLs due to its chemical tractability and its ability to interact with diverse biological targets. nih.gov

Biochemical Pathways and Endogenous Relevance Studies of Indole Metabolites

Role in Melanin (B1238610) Biosynthesis Pathways

The synthesis of melanin, the primary pigment in human skin, hair, and eyes, is a complex process involving a series of enzymatic and spontaneous chemical reactions. Indole (B1671886) derivatives are central to the formation of eumelanin (B1172464), the brown-black pigment.

The biosynthesis of eumelanin begins with the amino acid tyrosine, which is converted via several steps to dopachrome (B613829). qiagen.com The fate of dopachrome is a critical branch point in the pathway. It can undergo spontaneous decarboxylation to form 5,6-dihydroxyindole (B162784) (DHI) or be enzymatically converted by dopachrome tautomerase (TRP-2) into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). qiagen.comnih.gov Both DHI and DHICA are key precursors that are subsequently oxidized to their respective quinones by the enzyme tyrosinase; these quinones then polymerize to form eumelanin. qiagen.comyoutube.com

Within this pathway, further modifications of these indole precursors occur. One such significant metabolite is 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C), a methylated derivative of DHICA. nih.govmedicaljournalssweden.se This compound is a known eumelanin metabolite that is excreted in urine. medicaljournalssweden.se Its presence in urine is considered an indicator of active melanin synthesis. nih.govnih.gov In fact, studies have shown that the urinary concentration of 6H5MI2C in healthy individuals can be as high as that of 5-S-cysteinyldopa, a key pheomelanin metabolite. medicaljournalssweden.se

The enzymatic conversion of DHICA is crucial, as it is a relatively stable molecule with a low rate of spontaneous oxidation. researchgate.net Research has identified that tyrosinase-related protein-1 (TRP1) possesses DHICA oxidase activity, meaning it can enzymatically catalyze the oxidation of DHICA, a critical step for its incorporation into the melanin polymer. researchgate.net Elevated plasma levels of 6-hydroxy-5-methoxyindole-2-carboxylic acid have been identified as a sensitive and reliable prognostic marker for malignant melanoma, highlighting its clinical relevance in monitoring the disease. nih.gov

Indole metabolites undergo various Phase II metabolic transformations, primarily to increase their water solubility and facilitate their excretion from the body. wikipedia.org

Glucuronidation: This is a major pathway for the metabolism of drugs, toxins, and endogenous compounds. wikipedia.org The process involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are abundant in the liver and other tissues. wikipedia.orgnih.gov Studies on hydroxyindoles, such as 4-hydroxyindole, demonstrate that they are substrates for UGT enzymes. nih.gov Specifically, UGT1A10, found in the small intestine, and UGT1A9, in the liver, are key enzymes in the glucuronidation of indole alkaloids. nih.gov Similarly, indole-3-carboxylic acid derivatives can form acyl glucuronides, which are metabolites found in human hepatocytes. acs.org This process is a common fate for indole compounds, rendering them pharmacologically inactive and ready for elimination. acs.org

Methylation: Methylation is another key modification of indole metabolites. In the context of endogenous pathways, hydroxyindole O-methyltransferase (HIOMT) is a critical enzyme in the synthesis of 5-methoxyindole (B15748) compounds, such as melatonin (B1676174) (N-acetyl-5-methoxytryptamine). researchgate.net This demonstrates a biological precedent for the methylation of the hydroxyl group on the indole ring. While many studies focus on the synthetic N-methylation of indoles using reagents like dimethyl carbonate, these processes highlight the chemical feasibility of such modifications. st-andrews.ac.ukresearchgate.net The enzymatic O-methylation of hydroxyindoles is a crucial step in the tryptophan and melatonin metabolic pathways, producing bioactive molecules. researchgate.netnih.gov

Metabolism of Indole Derivatives in In Vitro and Animal Models

The metabolism of indole derivatives has been extensively studied in various models, revealing complex pathways of transformation in different organs.

A significant metabolic fate for indole derivatives is their conversion into arylacetic acids. The most prominent example is the formation of indole-3-acetic acid (IAA), a tryptophan metabolite produced by intestinal microbiota. researchgate.netnih.govfrontiersin.org Tryptophan from dietary sources is metabolized by various gut bacteria, leading to the production of indole and its derivatives, including IAA. frontiersin.orgnih.gov Beyond the gut, other pathways exist. For instance, 5-methoxytryptamine (B125070) can be metabolized into 5-methoxyindole-3-acetic acid. mdpi.comwikipedia.org Furthermore, research on prodrugs has shown that arylacetic acid anti-inflammatory agents, such as the indole derivative indomethacin (B1671933), can be metabolically generated in vivo from precursor compounds like 6-arylhex-5-enoic acids through beta-oxidation. nih.gov

The liver is the primary site for the metabolism of indole compounds absorbed from the gut. nih.gov

Hepatic Transformations: In the liver, indole undergoes oxidation primarily by cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies using human and rat liver microsomes have identified CYP2E1 as the major enzyme catalyzing the 3-hydroxylation of indole to form indoxyl (3-hydroxyindole). nih.gov Other isoforms, such as CYP2A6, can also oxidize indole at different positions to produce compounds like oxindole (B195798) and 6-hydroxyindole (B149900). nih.gov These hydroxylated intermediates then typically undergo Phase II conjugation reactions, such as sulfation or glucuronidation, to form water-soluble metabolites like indoxyl sulfate, which are then excreted by the kidneys. researchgate.netnih.govnih.gov

Pulmonary Transformations: The enzymes responsible for indole metabolism in the liver are also found in extrahepatic tissues. Specifically, CYP2E1 is expressed in the lungs, indicating that this organ also has the capacity to carry out metabolic transformations of indole compounds similar to those observed in the liver. nih.gov

The metabolism of 6-Hydroxy-2-methyl-5-methoxyindole and related compounds is intrinsically linked to the broader metabolic pathways of tryptophan and melatonin.

Tryptophan Pathway: Indole and all its derivatives originate from the essential amino acid tryptophan. metabolon.com Gut microbiota metabolize dietary tryptophan through several routes, with the indole pathway being a major one, producing compounds that are absorbed by the host. frontiersin.org Tryptophan metabolism is complex, branching into the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, each generating a host of bioactive molecules. frontiersin.org

Melatonin Pathway: Melatonin (N-acetyl-5-methoxytryptamine) is a critical 5-methoxyindole derivative synthesized from tryptophan. researchgate.net Its metabolism is a key example of indole biotransformation. The principal metabolic route for melatonin in humans is 6-hydroxylation by hepatic CYP450 enzymes (mainly CYP1A2, but also CYP1A1 and CYP1B1) to form 6-hydroxymelatonin (B16111). nih.gov Another pathway involves O-demethylation, carried out by CYP2C19. nih.gov A separate catabolic route involves the deacetylation of melatonin to 5-methoxytryptamine, which can then be further metabolized. mdpi.com Synthetic analogues of melatonin, such as 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, have been shown to be potent agonists at the melatonin receptor, underscoring the close structural and functional relationship between 6-methoxyindoles and the melatonin system. nih.gov The 5-methoxyindole metabolites of tryptophan, including melatonin, represent a class of endogenous compounds that regulate inflammation and tumorigenesis. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in Indole Metabolism

| Enzyme | Abbreviation | Metabolic Role | Substrate(s) | Product(s) | Location | References |

|---|---|---|---|---|---|---|

| Tyrosinase | TYR | Melanin Synthesis | Tyrosine, DOPA, DHI, DHICA | Dopaquinone, Indole-quinones | Melanocytes | qiagen.com |